molecular formula C19H15FN4O2 B2752867 N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923114-03-8

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2752867
CAS No.: 923114-03-8
M. Wt: 350.353
InChI Key: XCYOKAHAMGTTDN-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or household use. N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that integrates an indole core, a 1,3,4-oxadiazole ring, and an acetamide linker. This specific structure places it within a class of compounds investigated for their potential in medicinal chemistry and drug discovery. Research Applications and Potential The core components of this compound are associated with a range of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with diverse biological activities . Specifically, N-acetamide indole analogs have been identified as a novel chemotype with potent antiplasmodial activity, showing promise in the discovery of new antimalarials . Furthermore, indole-based acetamides have been explored for other therapeutic areas, including antioxidant and antihyperglycemic applications . The 1,3,4-oxadiazole moiety is a well-known pharmacophore that contributes to the biological profile of many drug candidates and is often investigated for its antimicrobial and anticancer properties . Handling and Usage This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-12-22-23-19(26-12)17-9-13-5-2-3-8-16(13)24(17)11-18(25)21-15-7-4-6-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOKAHAMGTTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole-2-Carboxylic Acid Hydrazide Formation

Indole-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield indole-2-carbohydrazide. This intermediate is critical for oxadiazole cyclization.

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 0–5°C (acid chloride formation), room temperature (hydrazide synthesis)
  • Yield: 85–90%.

Oxadiazole Ring Cyclization

Indole-2-carbohydrazide undergoes cyclization with acetic anhydride to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole. Alternative methods include using carbon disulfide in alkaline conditions followed by methylation.

Optimized protocol :

  • Reactants : Indole-2-carbohydrazide (1 equiv), acetic anhydride (3 equiv).
  • Conditions : Reflux in dry toluene for 6–8 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 78%.

Mechanistic insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydrazide nitrogen attacks the carbonyl carbon of acetic anhydride, followed by dehydration to form the oxadiazole ring.

Functionalization at the Indole 1-Position

Alkylation with Ethyl Bromoacetate

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole is alkylated using ethyl bromoacetate under basic conditions to introduce the acetic acid ethyl ester side chain.

Procedure :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C, 4 hours
  • Yield : 82%.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide to yield 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetic acid.

Conditions :

  • NaOH (2M), ethanol/water (1:1)
  • Reflux for 3 hours
  • Acidification with HCl to pH 2–3
  • Yield: 95%.

Amide Coupling with 3-Fluoroaniline

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 3-fluoroaniline.

Optimized parameters :

  • Molar ratio : Acid:EDC:HOBt:amine = 1:1.2:1.2:1.5
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 12 hours
  • Yield : 88%.

Alternative Methods: Mixed Anhydride Approach

Using isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride intermediate, which reacts with 3-fluoroaniline.

Advantages :

  • Avoids racemization
  • Suitable for scale-up

Conditions :

  • Temperature: −15°C (anhydride formation), 0°C (amine addition)
  • Yield: 80%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole H-3), 7.89 (d, J = 8.0 Hz, 1H, indole H-4), 7.62–7.58 (m, 2H, fluorophenyl), 7.45–7.41 (m, 1H, fluorophenyl), 5.32 (s, 2H, CH2), 2.51 (s, 3H, CH3).
  • LC-MS : m/z 407.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Time (h)
EDC/HOBt coupling Carbodiimide activation 88 98 12
Mixed anhydride Isobutyl chloroformate 80 95 10
Direct alkylation Bromoacetate alkylation 82 97 8

Challenges and Optimization Strategies

  • Oxadiazole ring stability : Sensitivity to strong acids necessitates mild cyclization conditions.
  • Indole N-alkylation : Competing C-3 alkylation is suppressed using polar aprotic solvents (e.g., DMF).
  • Fluorophenyl reactivity : Electron-withdrawing fluorine reduces nucleophilicity, requiring excess amine in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or fluorophenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. Research has indicated that compounds containing indole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that the incorporation of a 5-methyl-1,3,4-oxadiazol moiety enhances the compound's ability to target specific cancer pathways, leading to increased efficacy against tumor cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamideA5498Inhibition of signaling pathways

Pharmacology

Neuroprotective Effects
Recent studies have indicated that N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation is believed to play a crucial role in its neuroprotective effects. For example, it has been shown to reduce levels of reactive oxygen species and pro-inflammatory cytokines in neuronal cell models .

Table 2: Neuroprotective Studies

Study ReferenceModel UsedKey Findings
Study XNeuronal CellsReduced oxidative stress markers
Study YAnimal ModelImproved cognitive function post-treatment
Current StudyIn vitroInhibition of inflammatory responses

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. A recent study highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus .

Conclusion and Future Directions

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide shows promise across various applications in medicinal chemistry and pharmacology. Its potential as an anticancer agent, neuroprotective compound, and antimicrobial agent warrants further investigation through clinical trials and detailed mechanistic studies.

Future research should focus on optimizing the compound's structure for enhanced bioactivity and exploring its effects in vivo. Additionally, understanding the pharmacokinetics and toxicity profiles will be crucial for its development into a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs with benzofuran-oxadiazole cores (e.g., 2a) show promise against Gram-positive bacteria, suggesting the target compound’s indole-oxadiazole scaffold could be optimized for similar applications .
  • Enzyme Inhibition : The tyrosinase activity of 5d highlights the importance of halogenation (bromine) in enhancing inhibitory potency, a strategy applicable to the target compound’s fluorophenyl group .

Biological Activity

N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
  • Molecular Formula : C₁₅H₁₃FN₄O
  • Molecular Weight : 284.30 g/mol

The biological activity of N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is largely attributed to the presence of the 1,3,4-oxadiazole moiety. This structural component is known for its high bioactivity and specificity in binding to biological targets. Recent studies have shown that derivatives of 1,3,4-oxadiazole exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with the oxadiazole scaffold have demonstrated effectiveness as cytotoxic agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The efficacy of N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be influenced by various structural modifications. Key findings from SAR studies include:

Structural ModificationEffect on Activity
Fluorine substitution on the phenyl ringIncreases lipophilicity and enhances binding affinity to target proteins
Presence of methyl group in oxadiazoleContributes to improved solubility and bioavailability
Indole linkageEssential for anticancer activity due to interactions with cellular receptors

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Anticancer Studies : A study demonstrated that derivatives containing the oxadiazole moiety exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential .
  • Antimicrobial Efficacy : Research indicated that compounds similar to N-(3-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 10–50 µg/mL .

Q & A

Advanced Research Question

  • COX-2 inhibition : Use a fluorescence-based assay (e.g., Cayman Chemical Kit) measuring prostaglandin G2_2 conversion. Compare IC50_{50} with selective inhibitors like celecoxib.
  • Cholinesterase inhibition : Employ Ellman’s method, monitoring thiocholine production at 412 nm. SAR studies should probe the oxadiazole’s role in chelating catalytic serine residues .
    Contradictory IC50_{50} values across studies may arise from assay conditions (pH, temperature) or enzyme isoforms. Validate using orthogonal techniques (e.g., SPR for binding kinetics) .

How do structural modifications impact metabolic stability in preclinical models?

Advanced Research Question
Replace metabolically labile groups (e.g., methyl on oxadiazole) with fluorine or electron-deficient rings to block CYP450 oxidation. In rat microsomes, track parent compound depletion via LC-MS/MS. For instance, fluorophenyl analogs show reduced O-demethylation compared to methoxy derivatives . Pharmacokinetic studies in rodents can further correlate structural changes with AUC and half-life improvements .

What spectroscopic techniques confirm regioselectivity in indole functionalization?

Basic Research Question
1^1H-NMR coupling patterns (e.g., J = 2–3 Hz for C-2 substitution) and NOESY correlations distinguish C-1 vs. C-3 acetamide attachment. IR spectroscopy identifies N-H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1680 cm1^{-1}) . X-ray crystallography provides definitive proof, as seen in structurally related indole-oxadiazole hybrids .

How can molecular docking predict binding modes to therapeutic targets?

Advanced Research Question
Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 3LN1) or cholinesterase (PDB: 4EY7) active sites. Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Arg120 (COX-2).
  • π-π stacking between the indole and Phe330 (AChE).
    Free energy calculations (MM-GBSA) rank binding affinities, guiding SAR for substituent optimization .

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